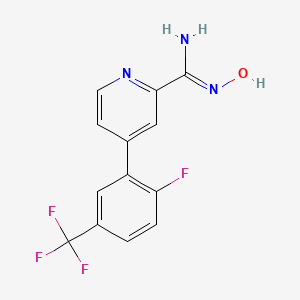

4-(2-Fluoro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

CAS No.: 1219454-32-6

Cat. No.: VC2780017

Molecular Formula: C13H9F4N3O

Molecular Weight: 299.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219454-32-6 |

|---|---|

| Molecular Formula | C13H9F4N3O |

| Molecular Weight | 299.22 g/mol |

| IUPAC Name | 4-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide |

| Standard InChI | InChI=1S/C13H9F4N3O/c14-10-2-1-8(13(15,16)17)6-9(10)7-3-4-19-11(5-7)12(18)20-21/h1-6,21H,(H2,18,20) |

| Standard InChI Key | NWEPGEOVEPZZHV-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N)F |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C(=NO)N)F |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C(=NO)N)F |

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

4-(2-Fluoro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine belongs to the class of pyridine derivatives, featuring a pyridine ring functionalized at two key positions. The compound's structure is distinguished by a 2-fluoro-5-trifluoromethylphenyl group attached at the 4-position of the pyridine ring, while the 2-position contains a carboxamidine group modified with a hydroxyl substituent. This arrangement creates a molecule with multiple potential sites for interactions with biological targets, particularly through hydrogen bonding and π-stacking interactions.

The presence of fluorine atoms in the structure, including both the single fluorine substituent and the trifluoromethyl group, significantly influences the compound's chemical behavior and biological properties. Fluorine atoms are known to enhance metabolic stability by preventing oxidative degradation at their attachment points, a feature particularly valuable in drug development. Additionally, the trifluoromethyl group contributes to increased lipophilicity, which potentially improves membrane penetration in biological systems.

Physical and Chemical Properties

The physical and chemical properties of 4-(2-Fluoro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine are largely determined by its molecular structure. The compound has a molecular weight of 299.22 g/mol, which falls within the optimal range for drug-like molecules according to Lipinski's Rule of Five. The presence of multiple fluorine atoms, particularly in the trifluoromethyl group, enhances the compound's lipophilicity while also affecting its electronic properties.

Table 1: Key Physical and Chemical Properties of 4-(2-Fluoro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

| Property | Value | Comments |

|---|---|---|

| Molecular Formula | C13H9F4N3O | Contains four fluorine atoms that significantly influence properties |

| Molecular Weight | 299.22 g/mol | Within favorable range for potential drug candidates |

| CAS Number | 1219454-32-6 | Unique identifier in chemical databases |

| Functional Groups | Carboxamidine, hydroxyl, fluorophenyl | Multiple functional groups enabling diverse interactions |

| Physical State | Not specifically documented | Likely a crystalline solid based on structural characteristics |

| Lipophilicity | Enhanced | Due to fluorinated groups, especially trifluoromethyl substituent |

The carboxamidine group (-C(=NH)NOH) serves as both a hydrogen bond donor and acceptor, enhancing the compound's ability to interact with biological targets such as enzymes or receptors. The hydroxyl group attached to the nitrogen atom further contributes to these hydrogen-bonding capabilities. Meanwhile, the pyridine ring provides basic character and can participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites.

Structural Comparisons with Related Compounds

When examining the structural features of 4-(2-Fluoro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine, it is instructive to compare it with related compounds documented in the literature. Similar compounds containing trifluoromethyl groups attached to aromatic rings have been studied for their biological activities, particularly as enzyme inhibitors . For instance, compounds such as N-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide have demonstrated inhibitory activity against specific enzymes .

The position of fluorine substituents and the nature of the functional groups attached to the pyridine ring appear to be critical determinants of biological activity in these classes of compounds. Structure-activity relationship studies of related compounds have shown that electron-withdrawing groups at certain positions on the pyridine ring can significantly affect potency, while the presence of the pyridine nitrogen at specific positions is often essential for maintaining activity .

Synthesis and Production Methods

Purification and Characterization Techniques

Following synthesis, purification of 4-(2-Fluoro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine would typically involve standard techniques used for similar organic compounds. Chromatographic methods, particularly column chromatography, are commonly employed for the purification of such compounds. The selection of appropriate stationary phases and solvent systems would be critical for achieving high purity.

Characterization of the compound's structure and purity would involve multiple analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: Both proton (¹H) and carbon (¹³C) NMR would provide valuable information about the structural arrangement and purity.

-

Mass Spectrometry (MS): High-resolution MS would confirm the molecular formula and exact mass of the compound.

-

Infrared (IR) Spectroscopy: This would help identify functional groups, particularly the carboxamidine and hydroxyl groups.

-

Elemental Analysis: This would verify the elemental composition, ensuring it matches the theoretical values for C13H9F4N3O.

-

High-Performance Liquid Chromatography (HPLC): This would assess the purity of the final product and identify any impurities present.

Chemical Reactivity and Modifications

Functional Group Reactivity

The chemical reactivity of 4-(2-Fluoro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine is determined by its multiple functional groups. The carboxamidine group (-C(=NH)NOH) can participate in various reactions, including nucleophilic additions and substitutions. This group is particularly reactive due to the presence of both imine and hydroxylamine functionalities.

The hydroxyl group attached to one of the nitrogen atoms can undergo reactions typical of hydroxylamines, such as oxidation and nucleophilic substitutions. This reactivity can be exploited for further functionalization of the molecule to optimize its properties for specific applications.

The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution reactions, particularly at positions adjacent to the nitrogen atom. The basicity of the pyridine nitrogen also allows for protonation under acidic conditions, affecting the compound's solubility and reactivity profile.

Structural Modifications for Optimized Properties

Structural modifications of 4-(2-Fluoro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine can be strategically designed to optimize its properties for specific applications. These modifications might target various aspects of the molecule's structure:

-

Modifications to the carboxamidine group: Alterations to this group could affect hydrogen bonding capabilities and stability. For example, replacing the hydroxyl group with other substituents might alter the compound's binding affinity for specific targets.

-

Variations in the fluorination pattern: Changes to the position or number of fluorine atoms could fine-tune the compound's lipophilicity and metabolic stability. The trifluoromethyl group could be moved to different positions on the phenyl ring, or replaced with other fluorinated substituents to evaluate the effect on properties.

-

Substitutions on the pyridine ring: Additional substituents could be introduced at various positions of the pyridine ring to modify its electronic properties and potential interactions with biological targets.

Similar structural modifications have been explored for related compounds, as described in the literature. For instance, systematic exploration of substituents on pyridine rings in related compounds has revealed that the position and nature of these substituents can significantly affect biological activity .

Current Research and Future Perspectives

Current Research Status

Studies on similar compounds have focused on exploring their potential as enzyme inhibitors, with systematic structural modifications to establish structure-activity relationships and optimize potency and selectivity . These investigations provide valuable context for understanding the potential significance of 4-(2-Fluoro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine and guiding future research directions.

Spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are commonly employed to confirm the structure and purity of such compounds after synthesis and modifications. These analytical approaches, combined with biological assays to assess activity against specific targets, form the foundation of current research methodologies in this field.

Technical Challenges and Solutions

The development and study of compounds like 4-(2-Fluoro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine face several technical challenges:

-

Synthetic Complexity: The multi-step synthesis required for such compounds can be challenging, particularly in achieving high yields and purity. Advanced synthetic methodologies, including microwave-assisted synthesis and flow chemistry, might offer solutions to improve efficiency and scalability.

-

Solubility Issues: Fluorinated compounds often exhibit limited water solubility, which can complicate both in vitro and in vivo studies. Formulation strategies, such as the use of appropriate solubilizing agents or delivery systems, may help address these challenges.

-

Metabolic Stability: While fluorination typically enhances metabolic stability, the carboxamidine group might be susceptible to metabolic transformations. Detailed metabolic studies and strategic modifications to optimize stability would be valuable.

-

Target Selectivity: Achieving selectivity for specific biological targets while minimizing off-target interactions remains a significant challenge. Structure-based design approaches, guided by computational modeling and crystallographic studies of protein-ligand complexes, could help optimize selectivity.

Future Research Directions

Future research on 4-(2-Fluoro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine might productively focus on several key areas:

-

Comprehensive Structure-Activity Relationship Studies: Systematic modifications of various structural elements, combined with detailed biological evaluation, would provide valuable insights into the relationship between structure and activity.

-

Detailed Mechanistic Studies: Investigation of the compound's interactions with potential biological targets at the molecular level would elucidate its mechanism of action and guide further optimization.

-

Pharmacokinetic and Pharmacodynamic Evaluation: Assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties would be essential for understanding the compound's potential as a therapeutic agent.

-

Exploration of Specific Therapeutic Applications: Based on initial findings, focused studies on specific disease models could reveal the most promising therapeutic applications for this compound or its derivatives.

-

Development of Optimized Derivatives: Utilizing insights from structure-activity relationship studies, researchers could design and synthesize optimized derivatives with enhanced potency, selectivity, and drug-like properties.

-

Advanced Computational Studies: Molecular modeling, including docking studies and molecular dynamics simulations, could provide valuable insights into the compound's interactions with potential targets and guide rational design efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume